N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxin ring, a methoxyphenyl group, and a pyrazole carboxamide moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones.
Formation of the Carboxamide Group: This is usually done by reacting the pyrazole derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The benzodioxin and pyrazole rings can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases, and sometimes catalysts.
Major Products:
Oxidation: Products may include oxidized derivatives of the methoxyphenyl group.
Reduction: Reduction of the carboxamide group yields amine derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets may include enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxy, chloro) can significantly alter the compound’s properties.
- Unique Features: The methoxy group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide may contribute to its unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-23-17(12-16(22-23)13-3-6-15(25-2)7-4-13)20(24)21-14-5-8-18-19(11-14)27-10-9-26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) |
InChI Key |
YVWWGBCQRZZCCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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